molecular formula C26H18N4O3S B4090836 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4090836
M. Wt: 466.5 g/mol
InChI Key: OFKQOWQAQUNUBI-UHFFFAOYSA-N
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Description

2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its significant molecular structure that includes benzothiazole, quinazolinone, and isoindole moieties. This compound holds importance in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione involves multi-step organic reactions, typically beginning with the preparation of intermediate compounds like benzothiazole and quinazolinone derivatives. These intermediates are often synthesized through cyclization reactions involving appropriate precursors. The final coupling involves the condensation of these intermediates with isoindole derivatives under controlled conditions of temperature and catalysis.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of the reaction conditions for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: The compound can undergo various redox reactions, altering its oxidation state and modifying its electronic properties.

  • Substitution Reactions:

  • Condensation Reactions: These reactions play a crucial role in the synthesis and modification of the compound, forming larger molecular structures.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve desired outcomes.

Major Products

The major products depend on the type of reaction and substituents involved. These products often retain the core structure of the compound with modifications in specific functional groups, enhancing its utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology and Medicine

Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction often leads to inhibition or activation of specific biochemical pathways, influencing cellular processes and biological responses. Its structure enables it to interact with multiple targets, contributing to its versatility in different applications.

Comparison with Similar Compounds

Compared to similar compounds, 2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of three different heterocyclic moieties, enhancing its chemical reactivity and biological activity.

List of Similar Compounds

  • 2-(1-Benzothiazolyl)quinazolin-4(3H)-one

  • 1-(Isoindolyl)-3-(1,3-benzothiazolyl)propane

  • 4-Oxo-3,4-dihydroquinazoline derivatives

This compound’s unique attributes position it as a significant molecule for further research and development in various scientific domains.

Properties

IUPAC Name

2-[1-[3-(1,3-benzothiazol-2-yl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c1-2-20(29-23(31)15-9-3-4-10-16(15)24(29)32)22-27-18-12-6-5-11-17(18)25(33)30(22)26-28-19-13-7-8-14-21(19)34-26/h3-14,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKQOWQAQUNUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-{1-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

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